(8R,8'R)-Secoisolariciresinol 9-glucoside

Anticancer activity Lignan glycosylation MCF-7 breast cancer

Lignan profiling labs lacking the monoglucoside intermediate cannot resolve SMG peaks in hydrolyzed flaxseed or track partial deglycosylation in gut microbiota studies. This reference standard bridges the analytical gap between SDG and SECO. • Quantify SMG as a distinct acid-hydrolysis product of SDG via HPLC/LC-MS. • Establish glycosylation-dependent SAR: deglycosylation from SDG to SECO yields a 4.9-fold potency shift (IC₅₀ 367 vs 1807 μM); SMG provides the missing intermediate data point. • ≥98% HPLC purity; batch-specific COA; shipped ambient, stable.

Molecular Formula C26H36O11
Molecular Weight 524.6 g/mol
CAS No. 63320-67-2
Cat. No. B200982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8R,8'R)-Secoisolariciresinol 9-glucoside
CAS63320-67-2
Molecular FormulaC26H36O11
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3
InChIKeyDRLPXFRWJUZTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Secoisolariciresinol 9-Glucoside: Chemical Identity & Procurement


(8R,8'R)-Secoisolariciresinol 9-glucoside (CAS 63320-67-2), also designated as secoisolariciresinol 9-O-β-D-glucopyranoside or secoisolariciresinol monoglucoside, is a lignan glycoside with the molecular formula C₂₆H₃₆O₁₁ and molecular mass of 524.56 g/mol [1]. It belongs to the class of organic compounds known as lignan glycosides, characterized by an aromatic polycyclic lignan moiety glycosidically linked to a carbohydrate component [2]. This compound has been detected as a constituent of Pinus sylvestris (Scotch pine), Riesling wine, and nettles, and serves as a natural product isolated from Linum usitatissimum L. (flaxseed) [1]. It represents the monoglucosylated form of secoisolariciresinol, occupying an intermediate glycosylation state between the fully deglycosylated aglycone secoisolariciresinol (SECO, CAS 29388-59-8) and the diglucosylated secoisolariciresinol diglucoside (SDG, CAS 148244-82-0), the latter being the predominant lignan form in flaxseed [3].

Glycosylation State
Monoglucosylated lignan intermediate between secoisolariciresinol (SECO) and secoisolariciresinol diglucoside (SDG)
Analytical Standard
Authentic reference for HPLC/LC-MS lignan profiling in flaxseed, fermented products, and biological matrices
Research Model Fit
Supports glycosylation-dependent SAR, metabolic tracing, and formulation solubility studies

Why SMG Cannot Be Substituted


Generic substitution among secoisolariciresinol derivatives—specifically between the monoglucoside (SMG, CAS 63320-67-2), diglucoside (SDG), and aglycone (SECO)—fails because glycosylation state dictates fundamentally distinct physicochemical, pharmacokinetic, and bioactivity profiles. Enzymatic deglycosylation of SDG to SECO produces a 4.9-fold enhancement in antiproliferative potency against MCF-7 breast cancer cells (IC₅₀ 367 μM vs. 1807 μM) [1]. SDG derivatives lacking glucoside moieties consistently exhibit greater cytotoxic activity in vitro than the starting diglucoside [2]. In antioxidant assays, secoisolariciresinol (aglycone) demonstrates superior radical scavenging compared to SDG, with the additional alcohol oxidation pathway contributing to its greater antioxidant ability [3]. Furthermore, glycosylation critically influences bioavailability: pure secoisolariciresinol aglycone exhibits lower absolute bioavailability compared to SDG-rich extract formulations [4]. These glycosylation-dependent differences mean that SMG—bearing a single glucose moiety—cannot be reliably replaced by SDG or SECO without altering experimental outcomes. The following quantitative evidence establishes the specific dimensions of differentiation that inform scientific selection.

Glycosylation state inversely correlates with antiproliferative endpoint response; SMG may not be directly replaceable by SDG or SECO without altering cell-based assay outcomes.

Antioxidant capacity varies with glucose moiety count; radical scavenging context may shift if SMG is substituted with aglycone or diglucoside forms.

Solubility profiles differ substantially (SMG ~1 g/L aq. vs SDG organic/PBS solubility); formulation protocols require compound-specific optimization.

Bioavailability is glycosylation- and formulation-dependent; in vivo exposure profiles may not transfer between SMG, SDG, and SECO.

SMG vs Structural Analogs: Quantitative Evidence


Antiproliferative Activity: SECO vs SDG

Enzymatic deglycosylation of secoisolariciresinol diglucoside (SDG) to its aglycone secoisolariciresinol (SECO) results in a 4.9-fold enhancement in antiproliferative potency against MCF-7 human breast cancer cells. SECO also induces G2/M phase arrest and triggers mitochondrial apoptosis via ROS overproduction, with a 68.19% reduction in Bcl-2 expression and a 9.16% elevation in caspase-3 activity [1]. While direct data for the monoglucoside (SMG, CAS 63320-67-2) are not available in this head-to-head comparison, this evidence establishes the principle that glycosylation state is a critical determinant of anticancer potency, with deglycosylation generally enhancing activity [2].

Antiproliferative comparison
Class-level inference
SECO IC₅₀ 367 μM vs SDG IC₅₀ 1807 μM (4.9-fold lower IC₅₀) in MCF-7 cells; SECO induced G2/M arrest and reduced Bcl-2 expression by 68.19%
Glycosylation state influences antiproliferative endpoint context
SMG not directly measured; intermediate activity may be expected based on deglycosylation trend
Anticancer activity Lignan glycosylation MCF-7 breast cancer Structure-activity relationship

Antioxidant Activity: SECO vs SDG

Secoisolariciresinol (aglycone, SECO) demonstrates superior antioxidant activity compared to secoisolariciresinol diglucoside (SDG), with the additional alcohol oxidation pathway contributing to its greater antioxidant ability [1]. In DPPH radical scavenging assays, SECO exhibits an IC₅₀ of 28.4 ± 1.2 μM, comparable to the positive control ascorbic acid (IC₅₀ = 22.1 ± 0.8 μM) [2]. In contrast, SDG shows DPPH scavenging with IC₅₀ values ranging from 76.67 μg/mL to 78.9 μg/mL (approximately 114-118 μM assuming molecular weight 686.7 g/mol) [3], representing a substantially higher IC₅₀ (lower potency) than SECO. SMG (monoglucoside), CAS 63320-67-2, along with SDG and SECO, have been shown to possess scavenging capabilities against DPPH free radical, hydroxyl radical, and superoxide anion radicals, with a good dose-effect relationship [4].

DPPH scavenging
Cross-study comparable
SECO IC₅₀ 28.4 ± 1.2 μM; SDG IC₅₀ ~114–118 μM; ascorbic acid (positive control) IC₅₀ 22.1 ± 0.8 μM
Lower IC₅₀ correlates with fewer glucose moieties; antioxidant context differs between glycosylation forms
SMG antioxidant activity reported qualitatively; intermediate radical scavenging likely
Antioxidant DPPH assay Free radical scavenging Lignan structure-activity

Solubility: SMG vs SDG

The monoglucoside (SMG, CAS 63320-67-2) exhibits a calculated aqueous solubility of 1 g/L (25°C), slightly soluble in water [1]. In contrast, the diglucoside (SDG) demonstrates substantially higher solubility in various solvent systems, including DMF (10 mg/mL), DMSO (5 mg/mL), ethanol (2 mg/mL), and PBS pH 7.2 (10 mg/mL) [2]. This differential solubility profile reflects the impact of glycosylation on hydrophilicity: the diglucoside's dual glucose moieties confer greater aqueous and polar solvent compatibility compared to the monoglucoside's single glucose unit. The monoglucoside's intermediate solubility characteristics may present distinct advantages or limitations depending on the experimental solvent system, particularly in cell culture or in vivo administration protocols where DMSO tolerance is constrained.

Aqueous solubility
Cross-study comparable
SMG ~1 g/L (calculated, 25°C); SDG soluble in DMF (10 mg/mL), DMSO (5 mg/mL), ethanol (2 mg/mL), PBS (10 mg/mL)
Solubility profile differs; distinct formulation strategies required for monoglucoside vs diglucoside
SMG value calculated; experimental verification recommended
Solubility Formulation Physicochemical properties Procurement specification

Biosynthetic Role: SMG as Key Intermediate

In flax (Linum usitatissimum L.), a UDP-glycosyltransferase catalyzes the sequential glucosylation of secoisolariciresinol (SECO), converting it first to secoisolariciresinol monoglucoside (SMG, CAS 63320-67-2) and subsequently to secoisolariciresinol diglucoside (SDG) [1]. This establishes SMG as the obligate monoglucosylated intermediate in the flaxseed lignan biosynthetic pathway. Acid hydrolysis of SDG yields SMG, SECO, and anhydrosecoisolariciresinol as transformation products [2]. Additionally, SDG is deglycosylated to SECO by human gut microbiota within 12 hours [3]. The monoglucoside thus represents a distinct chemical entity with unique metabolic and analytical significance: it serves as both a biosynthetic precursor to SDG in planta and a metabolic intermediate during SDG degradation, occupying a specific node in lignan metabolism not replicated by either SECO or SDG.

Pathway position
Supporting evidence
SMG is the obligate monoglucosylated intermediate in flax UDP-glycosyltransferase-catalyzed conversion of SECO to SDG; also formed during acid hydrolysis of SDG
Irreplaceable as authentic standard for SMG quantification in metabolic and biosynthetic studies
Essential for lignan pathway tracing and UDP-glycosyltransferase assays
Biosynthesis UDP-glycosyltransferase Flaxseed lignan Metabolic intermediate

Bioavailability: SDG vs SECO

A comparative pharmacokinetic study in rats demonstrated that the absolute bioavailability of pure secoisolariciresinol (SECO aglycone) was lower compared to a formulation containing secoisolariciresinol diglucoside (SDG)-rich extract [1]. Oral administration of capsule formulation containing SDG polymer indicated equivalent bioavailability with respect to pure SECO [1]. A separate comparative PK analysis of SDG and its primary metabolites SECO, enterodiol (ED), and enterolactone (EL) in rats confirmed distinct pharmacokinetic profiles among these lignan forms [2]. While direct bioavailability data for the monoglucoside (SMG) are not available in these studies, the evidence establishes that glycosylation state—and formulation context—critically influence oral absorption and systemic exposure. The monoglucoside, bearing a single glucose moiety, may exhibit bioavailability characteristics intermediate between the aglycone and diglucoside forms.

Oral bioavailability
Class-level inference
SDG-rich extract formulation showed higher absolute bioavailability than pure SECO in rat model; capsule formulation indicated equivalent bioavailability to pure SECO
Glycosylation and formulation influence exposure context; SMG likely presents intermediate profile
SMG bioavailability not directly reported; absorption requires independent assessment
Bioavailability Pharmacokinetics Oral absorption Formulation

Secoisolariciresinol 9-Glucoside: Research & Procurement Applications


Analytical Standard for Lignan Quantification

As the monoglucosylated intermediate in the secoisolariciresinol biosynthetic pathway, (8R,8'R)-Secoisolariciresinol 9-glucoside serves as an essential authentic standard for HPLC and LC-MS quantification of lignan profiles in flaxseed extracts, fermented products, and biological samples. Acid hydrolysis of SDG produces SMG as a distinct transformation product alongside SECO and anhydrosecoisolariciresinol [1], making SMG necessary for accurate peak identification and quantification in hydrolyzed samples. Procurement of this compound is indicated for laboratories developing analytical methods for comprehensive lignan profiling where the monoglucoside represents a quantifiable intermediate species not represented by SDG or SECO standards.

SAR Studies: Glycosylation-Dependent Bioactivity

The monoglucoside occupies a critical intermediate position for SAR investigations examining how the number of glucose moieties (0, 1, or 2) modulates biological activity. Evidence demonstrates that deglycosylation from SDG to SECO produces a 4.9-fold enhancement in antiproliferative potency (IC₅₀ 367 μM vs. 1807 μM) [2] and that SDG derivatives lacking glucoside moieties exhibit greater cytotoxic activity [3]. Similarly, antioxidant activity follows a glycosylation-dependent hierarchy, with SECO showing superior DPPH scavenging (IC₅₀ 28.4 μM) compared to SDG (IC₅₀ ~114-118 μM) [4]. SMG provides the missing data point required to establish whether bioactivity scales linearly or non-linearly with glycosylation state. Procurement is recommended for research groups systematically characterizing glycosylation-dependent pharmacological properties of the secoisolariciresinol scaffold.

Metabolic Tracing & Biotransformation of Lignans

In flaxseed, UDP-glycosyltransferase sequentially converts SECO to SMG and subsequently to SDG, establishing SMG as the obligate monoglucosylated intermediate [5]. During gastrointestinal transit, SDG undergoes deglycosylation to SECO by gut microbiota within 12 hours [6]. SMG serves as a critical analytical standard for tracking this metabolic cascade—particularly in studies examining partial deglycosylation or investigating whether SMG can be directly absorbed without complete deglycosylation. Procurement is essential for research programs investigating lignan bioavailability, gut microbial metabolism, or tissue-specific glycosidase activity where the monoglucoside may represent a transient but biologically relevant species.

Solubility & Formulation Development

The monoglucoside exhibits a calculated aqueous solubility of 1 g/L (25°C) [7], which differs substantially from the diglucoside's solubility profile (DMF 10 mg/mL, DMSO 5 mg/mL, PBS 10 mg/mL) [8]. This differential solubility makes SMG a valuable comparator compound for formulation development studies examining the relationship between glycosylation state and pharmaceutical properties. Researchers investigating how glucose conjugation affects solubility, dissolution rate, or compatibility with various delivery vehicles should include SMG alongside SDG and SECO to establish structure-property relationships. Procurement is warranted for pre-formulation screening and solvent optimization studies where intermediate hydrophilicity may offer distinct advantages for specific delivery routes.

Application
Selection Property
Validation Focus
Lignan profiling (HPLC/LC-MS)
Monoglucosylated intermediate standard
Peak assignment in hydrolyzed flaxseed samples
Glycosylation SAR studies
Single-glucose intermediate state
Antiproliferative and antioxidant endpoint comparison
Lignan metabolic tracing
Biosynthetic intermediate authenticity
Quantification in plant extracts and biological matrices
Formulation solubility screening
Intermediate hydrophilicity profile
Solvent compatibility and dissolution rate assessment

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